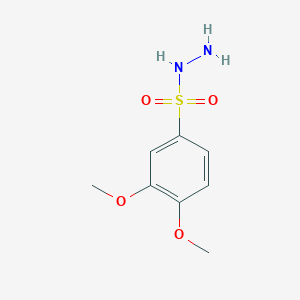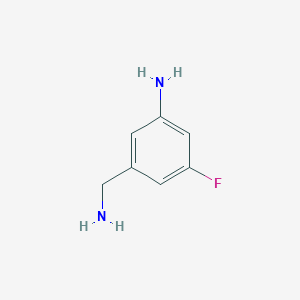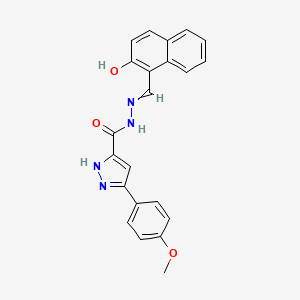![molecular formula C17H19Cl2N3O3S B2961053 2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216700-74-1](/img/structure/B2961053.png)
2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide . It’s part of a series of analogues synthesized and characterized by elemental analysis, IR, MS, 1H, and 13C NMR . These analogues have been tested for their antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Synthesis Analysis
The synthesis of these analogues involves conventional techniques . For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues are synthesized using 4-methylbenzenesulfonyl chloride . The compounds are then characterized by IR, MS, NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is analyzed using valence molecular orbital (MO) calculations with PM6 . The electronic structure of the molecules is believed to play a significant role in their antibacterial activity .Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated in their antibacterial activity. The synthesized compounds are able to inhibit the growth of Staphylococcus aureus and Escherichia coli .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by elemental analysis, IR, MS, 1H, and 13C NMR .Applications De Recherche Scientifique
Heterocyclic Chemistry Synthesis
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure contains multiple reactive sites that can undergo cyclocondensation and cyclization reactions, leading to the formation of five-, six-, seven-, and eight-membered heterocycles . These heterocycles are crucial in the development of new pharmaceuticals and materials with specific properties.
Pharmacology: Inhibition of Ion Channels
In pharmacological research, derivatives of this compound have been studied for their potential as inhibitors of ion channels. Specifically, it has been shown to inhibit TMEM206 mediated currents, which are implicated in acid-induced cell death in colorectal cancer cells . This suggests its potential use in developing treatments for conditions where such cell death is a factor.
Biochemistry: Chloride Ion Transport
Biochemically, the compound has been used to study chloride ion transport across cellular membranes. It acts as an inhibitor of TMEM206, a protein that contributes to acid-induced cell death in various cell types, including neurons and kidney cells . Understanding this process is vital for elucidating the mechanisms of diseases related to ion transport dysregulation.
Chemical Synthesis: Cyanoacetylation
The compound’s derivatives are used in cyanoacetylation reactions, which are key in preparing N-cyanoacetamides. These are important intermediates for constructing biologically active molecules and novel heterocyclic structures, which have diverse applications in medicinal chemistry .
Medicinal Chemistry: Small Molecule Inhibitors
In medicinal chemistry, the compound’s framework is utilized to create small molecule inhibitors targeting specific proteins. For example, it has been used to develop inhibitors against TMEM206, which could lead to new therapeutic agents for treating colorectal cancer .
Biochemical Research: Study of Acidification Processes
The compound is instrumental in biochemical research focused on cellular acidification processes. By inhibiting TMEM206, it helps in studying the role of this protein in acid-induced cell death, which is a significant factor in the pathology of various diseases .
Propriétés
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S.ClH/c1-21-7-6-12-13(8-21)25-17(15(12)16(19)23)20-14(22)9-24-11-4-2-10(18)3-5-11;/h2-5H,6-9H2,1H3,(H2,19,23)(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKCTKLSBIEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


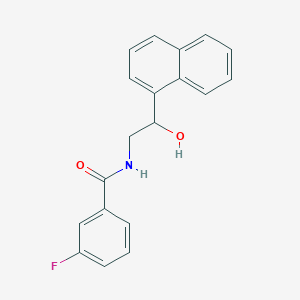
![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)
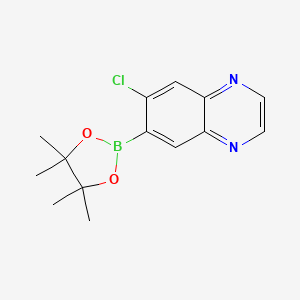

![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2960981.png)
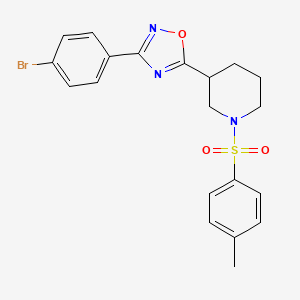
![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)
